

3-Methylfuran-2-carbonyl chloride chemical properties

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Compound of Interest

Compound Name: 3-Methylfuran-2-carbonyl chloride

Cat. No.: B1596852

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An In-depth Technical Guide to **3-Methylfuran-2-carbonyl chloride**: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Furan Scaffold

The furan ring system is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to engage in various biological interactions have established it as a privileged scaffold in medicinal chemistry. **3-Methylfuran-2-carbonyl chloride** emerges as a highly valuable and reactive intermediate, providing a direct gateway for incorporating the 3-methyl-2-furoyl group into diverse molecular architectures. As an acyl chloride, it possesses a highly electrophilic carbonyl carbon, enabling efficient derivatization through nucleophilic acyl substitution reactions.^{[1][2]} This guide offers a comprehensive exploration of its chemical properties, synthesis protocols, reactivity, and applications, providing researchers with the technical insights necessary to leverage this potent building block in their synthetic endeavors.

PART 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount to its successful application in the laboratory. **3-Methylfuran-2-carbonyl chloride** is a derivative of furan

characterized by a methyl group at the 3-position and a carbonyl chloride at the 2-position.

Quantitative Data Summary

The key physical and chemical identifiers for **3-Methylfuran-2-carbonyl chloride** are summarized in the table below for quick reference.

Property	Value	Reference(s)
IUPAC Name	3-methylfuran-2-carbonyl chloride	[3]
Synonyms	3-Methyl-2-furoyl chloride	[4][5]
CAS Number	22601-06-5	[3][4][6][7][8]
Molecular Formula	C ₆ H ₅ ClO ₂	[3][4]
Molecular Weight	144.56 g/mol	[3][4][9]
Density	~1.263 g/mL	[9]
InChIKey	DFXNZMRXFMWEGQ-UHFFFAOYSA-N	[3][10]
SMILES	<chem>CC1=C(OC=C1)C(=O)Cl</chem>	[3][10]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **3-Methylfuran-2-carbonyl chloride**. The expected spectral features are outlined below.

- **Infrared (IR) Spectroscopy:** The most prominent feature in the IR spectrum is the very strong and sharp absorption band characteristic of the acyl chloride carbonyl (C=O) stretch, typically appearing at a high frequency, around 1750-1800 cm⁻¹. Additional peaks corresponding to C-O and C=C stretching of the furan ring will also be present.[3]
- **¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:** The proton NMR spectrum is expected to show three distinct signals:
 - A singlet for the methyl (CH₃) protons, likely appearing around δ 2.0-2.4 ppm.

- Two doublets for the furan ring protons (H4 and H5), which would be coupled to each other. These would appear in the aromatic region, typically between δ 6.0-7.8 ppm.
- ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will provide key information about the carbon framework. The most downfield signal will be the carbonyl carbon of the acyl chloride, expected around δ 160-170 ppm. The four distinct carbons of the furan ring and the methyl carbon will also be visible at characteristic chemical shifts.
- Mass Spectrometry (MS): Mass spectral analysis will show a molecular ion peak (M⁺) corresponding to the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in M⁺ and M+2 peaks, which is a definitive characteristic. Common fragmentation patterns would include the loss of the chlorine radical (\cdot Cl) and the entire carbonyl chloride group (\cdot COCl).[3]

PART 2: Synthesis and Mechanistic Pathways

The synthesis of **3-Methylfuran-2-carbonyl chloride** is most reliably achieved via a two-step process starting from a suitable furan precursor. The causality behind this choice is rooted in the high reactivity of the acyl chloride functional group, which necessitates its formation in the final step from a more stable carboxylic acid precursor.

Workflow for Synthesis

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References

- 1. Acyl chloride - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3-Methylfuran-2-carbonyl chloride | C₆H₅ClO₂ | CID 2796674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. 3-METHYLFURAN-2-CARBONYL CHLORIDE | 22601-06-5 [chemicalbook.com]
- 8. 22601-06-5 Cas No. | 3-Methylfuran-2-carbonyl chloride | Matrix Scientific [matrixscientific.com]
- 9. 3-methylfuran-2-carbonyl chloride [stenutz.eu]
- 10. PubChemLite - 3-methylfuran-2-carbonyl chloride (C₆H₅ClO₂) [pubchemlite.lcsb.uni.lu]
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